molecular formula C17H18N4O3S B10844880 5''-phenylthio-ImmH

5''-phenylthio-ImmH

Cat. No.: B10844880
M. Wt: 358.4 g/mol
InChI Key: RILVLBFFRDXSEY-JMGFVUJMSA-N
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Description

5’-Phenylthio-ImmH is a compound known for its inhibitory effects on purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleotides.

Preparation Methods

The synthesis of 5’-phenylthio-ImmH typically involves the reaction of 5-chloro-2-nitroanilines with thiophenols. The process begins by converting thiophenol into sodium thiophenolate using sodium hydride in dimethylformamide. This intermediate is then reacted with 5-chloro-2-nitroaniline to produce 2-nitro-5-(phenylthio)-aniline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5’-Phenylthio-ImmH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

5’-Phenylthio-ImmH has been extensively studied for its applications in scientific research. In chemistry, it is used as a model compound to study enzyme inhibition and reaction mechanisms. In biology, it serves as a tool to investigate the role of purine nucleoside phosphorylase in cellular metabolism. In medicine, it has potential as an immunosuppressive agent, particularly in the treatment of autoimmune diseases and organ transplantation . Additionally, it has industrial applications in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5’-phenylthio-ImmH involves its binding to the active site of purine nucleoside phosphorylase, thereby inhibiting the enzyme’s activity. This inhibition disrupts the metabolism of nucleotides, leading to a decrease in the proliferation of T-cells. The molecular targets of this compound include the enzyme’s active site and associated pathways involved in nucleotide metabolism .

Comparison with Similar Compounds

5’-Phenylthio-ImmH can be compared to other inhibitors of purine nucleoside phosphorylase, such as immucillins and transition state analogs. These compounds share similar mechanisms of action but differ in their chemical structures and binding affinities. For example, immucillins are known for their high binding affinity and specificity, while transition state analogs mimic the enzyme’s transition state to achieve inhibition . The uniqueness of 5’-phenylthio-ImmH lies in its phenylthio group, which contributes to its distinct binding properties and inhibitory effects.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(phenylsulfanylmethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H18N4O3S/c22-15-11(7-25-9-4-2-1-3-5-9)21-13(16(15)23)10-6-18-14-12(10)19-8-20-17(14)24/h1-6,8,11,13,15-16,18,21-23H,7H2,(H,19,20,24)/t11-,13+,15-,16+/m1/s1

InChI Key

RILVLBFFRDXSEY-JMGFVUJMSA-N

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H]2[C@H]([C@H]([C@@H](N2)C3=CNC4=C3N=CNC4=O)O)O

Canonical SMILES

C1=CC=C(C=C1)SCC2C(C(C(N2)C3=CNC4=C3N=CNC4=O)O)O

Origin of Product

United States

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